(H-Cys-OMe)2.2HCl

Descripción general

Descripción

(H-Cys-OMe)2.2HCl, also known as this compound, is a useful research compound. Its molecular formula is C8H18Cl2N2O4S2 and its molecular weight is 341.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de péptidos

El compuesto se utiliza en la síntesis de péptidos {svg_1} {svg_2} {svg_3}. Los péptidos son cadenas cortas de monómeros de aminoácidos unidos por enlaces peptídicos, y desempeñan funciones cruciales en las funciones fisiológicas y bioquímicas de la vida. El papel del compuesto en la síntesis de péptidos lo hace valioso en la producción de nuevos fármacos y terapias.

Nanopartículas sensibles al redox

El compuesto se ha utilizado en la síntesis de nanopartículas sensibles al redox para la administración de agentes de moléculas pequeñas {svg_4}. Estas nanopartículas pueden responder a los cambios en el entorno redox, lo que las hace útiles para sistemas de administración de fármacos dirigidos.

Detección de glucosa

El compuesto se ha utilizado en la detección de glucosa utilizando bielencima inmovilizada en un conjugado de nanopartículas de oro de bisureas cíclico {svg_5}. Esta aplicación es particularmente importante en el campo médico, especialmente para el seguimiento de los niveles de glucosa en pacientes diabéticos.

Síntesis de polímeros

El compuesto se ha utilizado en la síntesis de polímeros {svg_6}. Los polímeros tienen una amplia gama de aplicaciones, incluso en la creación de plásticos, resinas, caucho y fibras.

Creación de biomateriales

El compuesto se puede utilizar en la creación de biomateriales {svg_7}. Los biomateriales se utilizan a menudo en aplicaciones médicas, como en implantes, ingeniería de tejidos y como parte de dispositivos médicos.

Investigación y desarrollo

El compuesto se utiliza en varios procesos de investigación y desarrollo {svg_8} {svg_9} {svg_10}. Sus propiedades lo convierten en una herramienta valiosa en el desarrollo de nuevos compuestos y en el estudio de reacciones químicas.

Actividad Biológica

(H-Cys-OMe)₂·2HCl, also known as N,N-dimethyl cysteine hydrochloride, is a derivative of the amino acid cysteine. This compound is characterized by its unique methylation pattern and dual hydrochloride stabilization, which enhance its solubility and reactivity. It plays a significant role in various biological processes, particularly in antioxidant activity, protein synthesis, and interactions with metal ions.

Chemical Structure and Properties

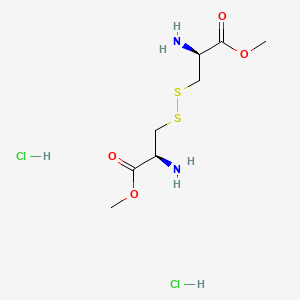

The chemical structure of (H-Cys-OMe)₂·2HCl features two N-methyl cysteine units linked by disulfide bonds and stabilized by two hydrochloric acid molecules. The presence of the thiol group imparts significant reactivity, making it a valuable tool in biochemical research.

| Property | Description |

|---|---|

| Chemical Formula | C₆H₁₄Cl₂N₂O₂S₂ |

| Molecular Weight | 227.22 g/mol |

| Solubility | Soluble in water and polar solvents |

| Stability | Stable under acidic conditions |

Antioxidant Properties

(H-Cys-OMe)₂·2HCl exhibits potent antioxidant properties due to its ability to scavenge free radicals. This activity is crucial for protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders.

Role in Protein Synthesis

As a cysteine derivative, (H-Cys-OMe)₂·2HCl is utilized as a building block for peptide synthesis. The methyl groups on the cysteine side chains prevent unwanted disulfide bridge formation during initial synthesis steps. This allows researchers to study protein-protein interactions without the complications that arise from disulfide linkages.

Metal Ion Interaction

Studies have indicated that (H-Cys-OMe)₂·2HCl can form complexes with metal ions, which is essential for understanding its biological roles and therapeutic potential. These interactions can influence enzymatic activities and cellular signaling pathways.

Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of (H-Cys-OMe)₂·2HCl, researchers demonstrated its effectiveness in reducing oxidative damage in cultured cells. The compound significantly decreased levels of reactive oxygen species (ROS) compared to untreated controls, highlighting its potential as an antioxidant agent .

Application in Cancer Research

Another study investigated the effects of (H-Cys-OMe)₂·2HCl on cancer cell lines. It was found that treatment with this compound led to enhanced apoptosis in HeLa cells through the modulation of the BRD4-c-Myc axis. This suggests that (H-Cys-OMe)₂·2HCl may serve as a promising candidate for cancer therapeutics by targeting specific cellular pathways .

Comparative Analysis with Related Compounds

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Cysteine | Amino acid with a thiol group | Precursor for glutathione synthesis |

| N-Acetylcysteine | Acetylated form of cysteine | Known for mucolytic properties |

| Glutathione | Tripeptide composed of cysteine | Major antioxidant in cells |

| Homocysteine | Sulfur-containing amino acid | Associated with cardiovascular diseases |

(H-Cys-OMe)₂·2HCl stands out due to its specific methylation pattern and dual hydrochloride stabilization, which may enhance its solubility and reactivity compared to these related compounds.

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3-[[(2S)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2.2ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;;/h5-6H,3-4,9-10H2,1-2H3;2*1H/t5-,6-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWGUPFPCRKKMQ-BNTLRKBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CSSCC(C(=O)OC)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CSSC[C@H](C(=O)OC)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32854-09-4 | |

| Record name | Dimethyl L-cystinate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.